2,3,3-トリメチルインドリン

概要

説明

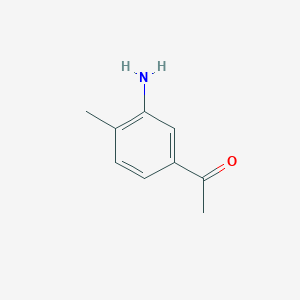

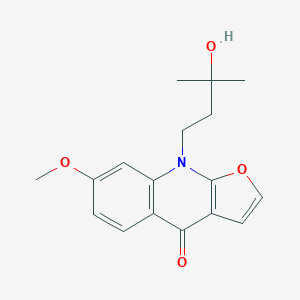

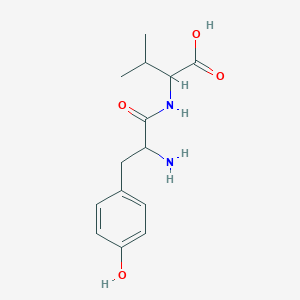

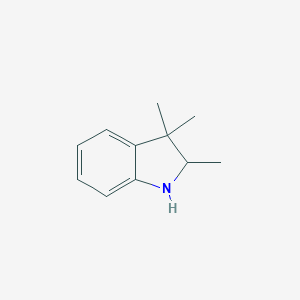

2,3,3-Trimethylindoline (TMI) is a member of the indoline family of molecules, which are derivatives of indole, an aromatic heterocyclic organic compound. TMI is a highly versatile molecule, with a wide range of applications in both synthetic chemistry and scientific research. It is a key intermediate in the synthesis of many natural products and pharmaceuticals, and has been used as a building block in the synthesis of a variety of compounds. TMI is also used as a reagent in the synthesis of a variety of compounds, including dyes, pigments, and other organic compounds. In addition, TMI has been used as a fluorescent indicator for a variety of biochemical processes.

科学的研究の応用

有機合成反応

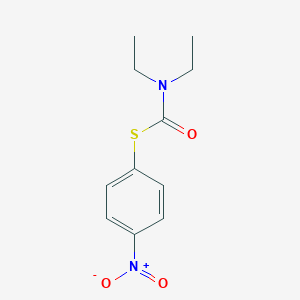

“2,3,3-トリメチルインドレン”は、有機合成反応の反応物として使用されるインドレン化合物です . 複雑な有機化合物の形成に重要な役割を果たします。

シアニン色素の合成

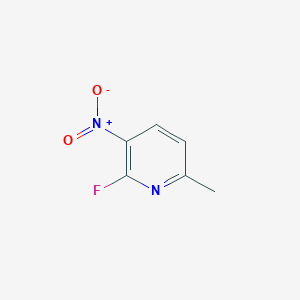

この化合物は、シアニン色素の合成に使用されます . シアニン色素は合成染料であり、高い蛍光性を示すことから、主に生物学的染色に使用されます。

近赤外 (NIR)誘起色素ベースのセラノスティック薬物送達担体

“2,3,3-トリメチルインドレン”は、近赤外 (NIR)誘起色素ベースのセラノスティック薬物送達担体の開発に使用されています . これらの担体は、画像ガイド付き化学光熱療法に不可欠です。

赤色フォトクロミック色素の調製

この化合物は、赤色フォトクロミック色素の調製に使用されます . フォトクロミック色素は、光にさらされると色が変化し、繊維、プラスチック、塗料など、さまざまな業界で用途があります。

フォトクロミックホモポリマーの合成

“2,3,3-トリメチルインドレン”は、開環メタセシス重合によるフォトクロミックホモポリマーの合成に使用されます . これらのポリマーは、光に応答して色が変化する能力があり、スマートウィンドウやアイウェアなど、さまざまな用途で役立ちます。

新素材の開発

その独自の化学構造により、“2,3,3-トリメチルインドレン”は、新規な特性を持つ新素材の開発に向けて研究されています .

Safety and Hazards

2,3,3-Trimethylindoline is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

2,3,3-Trimethylindoline is an indolenine compound

Mode of Action

It is known to be used as a reactant in organic synthesis reactions

Biochemical Pathways

It is known to be used in the synthesis of cyanine dyes , which suggests it may play a role in the biochemical pathways related to dye synthesis and binding.

Result of Action

As it is used in the synthesis of cyanine dyes , it may have effects related to the properties of these dyes, such as fluorescence.

生化学分析

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2,3,3-trimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-8,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWSGOOPQGMALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=CC=CC=C2N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449141 | |

| Record name | 2,3,3-TRIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18781-58-3 | |

| Record name | 2,3,3-TRIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,3,3-trimethylindoline react with 3,4,5,6-tetrachloro-1,2-benzoquinone (o-chloranil)?

A1: 2,3,3-Trimethylindoline reacts with o-chloranil in an acid-catalyzed reaction to form 2-(2,3,3-trimethylindolin-1-yl)-5,6,7-trichloro-1,3-tropolone. [, ] This reaction involves the expansion of the quinone's six-membered ring to form the seven-membered tropolone ring system. The reaction conditions, specifically the solvent and reaction time, can influence whether the final product retains all four chlorine atoms from o-chloranil or undergoes dehydrochlorination. []

Q2: What is the mechanism of this reaction?

A2: Density functional theory (DFT) calculations were used to elucidate the reaction mechanism. [] Initially, 2,3,3-trimethylindoline undergoes aldol condensation with o-chloranil, yielding an intermediate 6-(2,3,3-trimethylindolin-1-ylmethylene)-6-hydroxy-2,4-cyclohexadiene-1-one derivative. This intermediate then undergoes a series of steps including protonation, ring opening, and ring closure to form the final 2-(2,3,3-trimethylindolin-1-yl)-5,6,7-trichloro-1,3-tropolone. []

Q3: Are there any structural characterizations available for 2,3,3-trimethylindoline derivatives?

A3: While the provided research doesn't delve into the spectroscopic characterization of 2,3,3-trimethylindoline itself, it does mention X-ray crystallography studies conducted on several synthesized 2-hetaryl-1,3-tropolone derivatives. [, ] These studies confirm the formation of the seven-membered tropolone ring and provide insights into the three-dimensional structures of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。